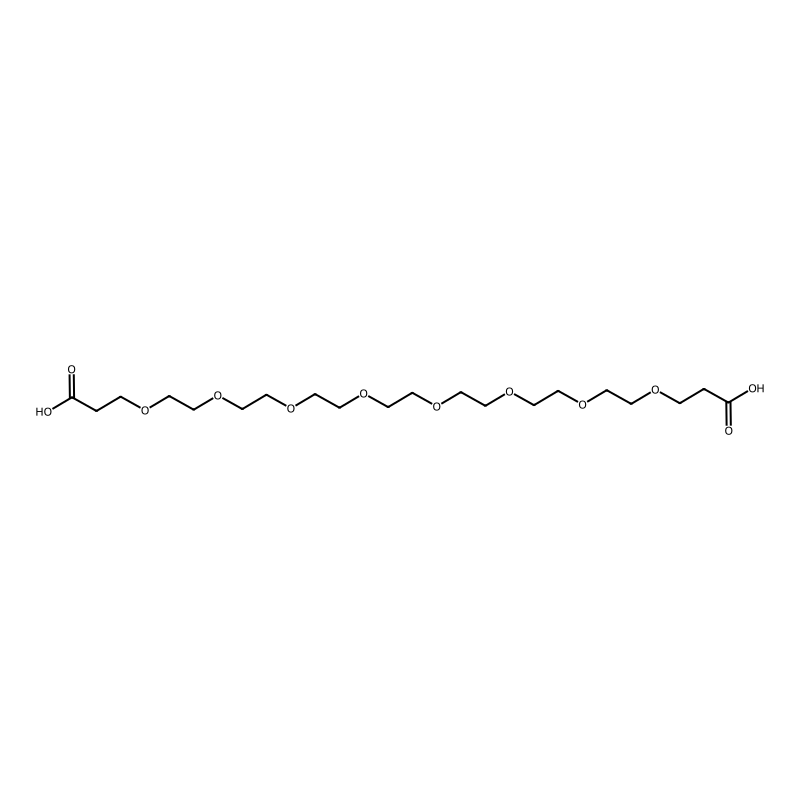

Bis-PEG8-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Bioconjugation:

- Bis-PEG8-acid features two terminal carboxylic acid groups (). These groups can readily react with primary amine groups on biomolecules like proteins and antibodies. This reaction, often facilitated by activating agents like EDC or HATU, forms stable amide bonds ().

- By attaching Bis-PEG8-acid to biomolecules, researchers can achieve several goals:

- Enhanced water solubility: The hydrophilic PEG spacer chain significantly increases the water solubility of the conjugated biomolecule (). This is particularly beneficial for poorly water-soluble drugs or biomolecules, improving their performance in aqueous environments.

- Improved stability: PEGylation, the process of attaching PEG molecules to biomolecules, can enhance the stability of the conjugate. This can be crucial for therapeutic applications, where drugs need to remain active for extended periods in the body.

- Reduced immunogenicity: PEGylation can also mask certain functional groups on biomolecules, potentially reducing their recognition by the immune system and leading to decreased immunogenicity ().

Surface Modification:

- Beyond bioconjugation, Bis-PEG8-acid can be used for surface modification. Its carboxylic acid groups can be used to create amide bonds with amine-functionalized surfaces, introducing a hydrophilic PEG layer (). This PEG layer can:

- Reduce non-specific protein adsorption, minimizing unwanted interactions between the surface and biological components.

- Control surface wettability and lubrication properties.

Bis-Polyethylene Glycol 8 Acid is a bifunctional reagent characterized by the presence of two terminal carboxylic acid groups linked by a polyethylene glycol (PEG) spacer. Its chemical structure can be represented as C20H38O12, and it has a molecular weight of approximately 438.52 g/mol. This compound is notable for its hydrophilic properties, which enhance its solubility in aqueous environments, making it suitable for various biochemical applications .

The presence of two carboxylic acid groups allows Bis-Polyethylene Glycol 8 Acid to engage in

- Amide Bond Formation: The terminal carboxylic acids can react with primary amines in the presence of coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to form stable amide bonds. This reaction is crucial in bioconjugation processes, where it links biomolecules to deliver drugs or labels .

- Esterification: The carboxylic acids can also react with alcohols to form esters, which can be utilized in various polymerization processes or as intermediates in organic synthesis.

The synthesis of Bis-Polyethylene Glycol 8 Acid typically involves the following steps:

- Starting Materials: The synthesis begins with polyethylene glycol and appropriate carboxylic acid derivatives.

- Coupling Reaction: The carboxylic acids are activated using coupling agents (e.g., EDC or HATU) to promote their reaction with the hydroxyl groups of polyethylene glycol.

- Purification: The resulting product is purified through methods such as precipitation or chromatography to obtain pure Bis-Polyethylene Glycol 8 Acid .

Bis-Polyethylene Glycol 8 Acid has diverse applications, including:

- Bioconjugation: Used to link proteins, peptides, or other biomolecules for therapeutic applications.

- Drug Delivery Systems: Enhances solubility and bioavailability of drugs, improving their therapeutic efficacy.

- PROTAC Technology: Serves as a linker in targeted protein degradation strategies, particularly in cancer therapy .

Interaction studies involving Bis-Polyethylene Glycol 8 Acid primarily focus on its ability to form stable conjugates with various biomolecules. These studies assess the efficacy and stability of drug conjugates formed using this compound, providing insights into their pharmacokinetic profiles and biological activities. Researchers often evaluate the interactions through techniques like surface plasmon resonance and mass spectrometry to understand binding affinities and kinetics .

Similar Compounds

Several compounds share structural similarities with Bis-Polyethylene Glycol 8 Acid, notably:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Polyethylene Glycol | Linear polymer with hydroxyl end groups | Versatile polymer used for various applications |

| Bis-Sulfone Polyethylene Glycol 8 Acid | Contains sulfone linkages instead of carboxylic acids | Potential for different reactivity and stability |

| NH-Bis(PEG8-Acid) | Contains secondary amine linking two carboxylic acids | Offers different reactivity profiles for conjugation |

These compounds highlight unique properties that differentiate them from Bis-Polyethylene Glycol 8 Acid while maintaining similar functional capabilities in biochemical applications.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for the structural elucidation and quantitative analysis of Bis-PEG8-acid [4] [5]. The technique relies on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C nuclei, which provide detailed information about the molecular environment and connectivity patterns within the compound [6].

Proton Nuclear Magnetic Resonance Spectroscopy reveals characteristic spectral features that are diagnostic for polyethylene glycol derivatives. The most prominent signal appears at 3.7 parts per million, corresponding to the ethylene oxide repeating units in the polyethylene glycol backbone [5] [7]. This signal manifests as a strong singlet due to the overlapping resonances from the multiple -OCH₂CH₂O- units present in the eight-unit polyethylene glycol chain. The integration pattern of this peak demonstrates a linear correlation with polyethylene glycol content, making it valuable for quantitative determinations [4] [5].

The terminal carboxylic acid groups contribute additional resonances in the proton Nuclear Magnetic Resonance spectrum. The methylene protons adjacent to the carboxylic acid functionality typically appear as triplets in the 2.6-2.8 parts per million region, while the carboxylic acid protons themselves resonate downfield at approximately 11-12 parts per million, though these may be exchange-broadened or absent in protic solvents [8] [6].

Quantitative Nuclear Magnetic Resonance Analysis has proven particularly valuable for Bis-PEG8-acid characterization due to the inherent quantitative nature of Nuclear Magnetic Resonance spectroscopy. The technique provides direct proportionality between signal intensity and the number of contributing nuclei, enabling accurate determination of molecular purity and composition [4] [5]. Detection limits as low as 10 micrograms per milliliter have been achieved in biological matrices, making Nuclear Magnetic Resonance spectroscopy suitable for bioanalytical applications [4] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy complements proton Nuclear Magnetic Resonance by providing information about the carbon framework. The polyethylene glycol carbons typically appear at 70.4 parts per million, while the carboxylic acid carbons resonate at approximately 174 parts per million [8] [6]. The multiplicity and chemical shifts of these signals confirm the structural integrity of the compound and can detect impurities or degradation products.

Advanced Nuclear Magnetic Resonance Techniques including Diffusion-Ordered Spectroscopy have been employed to study polyethylene glycol derivatives in solution [8]. These techniques provide information about molecular dynamics and aggregation behavior, which is particularly relevant for understanding the solution properties of Bis-PEG8-acid in various solvent systems.

Infrared Spectroscopy

Infrared spectroscopy provides complementary structural information through the analysis of molecular vibrations [9] [10]. This technique is particularly valuable for Bis-PEG8-acid characterization due to the distinctive absorption bands associated with both the polyethylene glycol backbone and the carboxylic acid functional groups.

Fourier Transform Infrared Spectroscopy offers several analytical advantages for polyethylene glycol derivative analysis. The most diagnostically important absorption band appears at 1089 cm⁻¹, corresponding to the carbon-oxygen-carbon stretching vibration of the polyethylene glycol backbone [9] [10]. This band is characterized by its high intensity and narrow line width, making it ideal for quantitative determinations. The peak is well-separated from absorption bands of other functional groups commonly found in biological systems, enabling its use in complex matrices.

Carboxylic Acid Characterization through infrared spectroscopy involves monitoring the carbonyl stretching vibration, which typically appears in the 1750-1700 cm⁻¹ region [9] [10]. The exact position depends on the hydrogen bonding environment and the physical state of the sample. In solid-state samples, intermolecular hydrogen bonding between carboxylic acid groups often leads to broader absorption bands and shifts to lower frequencies.

Alkyl Chain Vibrations provide additional structural confirmation through characteristic carbon-hydrogen stretching vibrations at 2921 and 2852 cm⁻¹ [9] [11]. These bands correspond to asymmetric and symmetric methylene stretching modes, respectively, and their relative intensities can provide information about chain length and conformation.

Quantitative Infrared Analysis has demonstrated excellent capabilities for determining polyethylene glycol content in various systems [9]. The method offers several advantages, including freedom from reagent requirements, rapid analysis times, and wide pH range compatibility. The technique has been successfully applied to study polyethylene glycol-chitosan conjugates and polyethylene glycol-liposome complexes, demonstrating its versatility across different application areas.

Specialized Infrared Techniques such as Surface-Enhanced Infrared Absorption Spectroscopy have been employed to study polyethylene glycol-coated nanoparticles [10]. These advanced approaches enable real-time monitoring of molecular interactions and dynamic changes in polyethylene glycol surface properties, providing insights into the behavior of Bis-PEG8-acid in complex systems.

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and structural information through precise mass measurements and fragmentation analysis [12] [13]. For Bis-PEG8-acid, the exact mass of 470.2363 daltons serves as a primary identification criterion [2] [12].

Electrospray Ionization Mass Spectrometry represents the most commonly employed ionization technique for Bis-PEG8-acid analysis [7] [12]. The compound readily forms adduct ions with various cations, including [M+H]⁺, [M+Na]⁺, and [M+K]⁺, providing multiple options for detection and quantification. The soft ionization nature of electrospray ionization minimizes fragmentation, preserving the molecular ion for accurate mass determination.

Tandem Mass Spectrometry enables detailed structural characterization through controlled fragmentation studies [12] [13]. The primary fragmentation pathway involves the loss of ethylene oxide units (44 daltons), generating a characteristic ladder pattern that confirms the polyethylene glycol backbone structure. Additional fragmentation can occur at the ester or ether linkages, providing information about the connectivity and terminal functional groups.

Quantitative Mass Spectrometry applications require careful attention to matrix effects and ionization efficiency [7] [12]. The polyethylene glycol backbone can experience suppression or enhancement effects depending on the sample matrix, necessitating the use of appropriate internal standards and calibration strategies. Detection limits in the nanogram per milliliter range have been achieved using optimized liquid chromatography-tandem mass spectrometry methods.

High-Resolution Mass Spectrometry using Time-of-Flight or Orbitrap analyzers provides exact mass measurements with sub-part-per-million accuracy [12] [13]. This capability enables confident identification of Bis-PEG8-acid even in complex mixtures and facilitates the detection of closely related impurities or degradation products.

Ion Mobility-Mass Spectrometry represents an emerging technique for polyethylene glycol analysis [12]. This approach provides additional separation dimensions based on molecular size and shape, enabling the resolution of isomeric compounds and providing insights into gas-phase conformations.

Chromatographic Analysis

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography serves as a cornerstone technique for Bis-PEG8-acid separation and quantification [14] [15]. The technique offers versatility in column selection, mobile phase composition, and detection methods, enabling optimization for specific analytical requirements.

Reversed-Phase High-Performance Liquid Chromatography utilizing C8 or C18 stationary phases represents the most widely employed approach [16] [14] [15]. The separation mechanism relies on hydrophobic interactions between the polyethylene glycol chain and the alkyl-bonded silica stationary phase. Mobile phases typically consist of methanol-water gradients, with the organic content optimized to achieve appropriate retention and resolution.

Method Development Considerations for polyethylene glycol derivatives require careful attention to several factors [14] [15]. Column selection must account for potential interactions between the polyethylene glycol backbone and residual silanol groups on the silica surface, which can lead to peak tailing and reduced recovery. Base-deactivated columns or alternative stationary phase chemistries may be necessary to achieve optimal performance.

Detection Strategies for High-Performance Liquid Chromatography analysis present unique challenges due to the weak ultraviolet absorption of polyethylene glycol derivatives [14] [15]. Refractive index detection offers universal response but suffers from temperature sensitivity and gradient incompatibility. Evaporative light scattering detection provides improved sensitivity and gradient compatibility, making it particularly suitable for quantitative applications. Low-wavelength ultraviolet detection at 214 nanometers can be employed, though sensitivity remains limited compared to other detection modes.

Oligomer Resolution represents a significant analytical challenge in polyethylene glycol analysis [16] [15]. Individual oligomers within polydisperse samples can be resolved under optimized conditions, enabling detailed molecular weight distribution analysis. The retention time of polyethylene glycol oligomers increases with chain length, providing a predictable elution pattern that facilitates identification and quantification.

Sample Preparation Requirements for High-Performance Liquid Chromatography analysis depend on the sample matrix and analytical objectives [15] [17]. Biological samples may require protein precipitation or solid-phase extraction to remove interfering components. Aqueous samples can often be analyzed directly, though filtration may be necessary to remove particulate matter.

Size Exclusion Chromatography

Size Exclusion Chromatography provides separation based on molecular size rather than chemical interactions, making it particularly valuable for polyethylene glycol derivative analysis [18] [19] [20]. The technique operates on the principle of differential permeation through porous stationary phase materials, with larger molecules eluting earlier than smaller ones.

Column Selection for Size Exclusion Chromatography requires matching the pore size distribution to the molecular weight range of interest [21] [22]. For Bis-PEG8-acid and related compounds, columns with pore sizes in the 130-300 Ångström range provide optimal resolution. Popular column options include TSK-GEL and AdvanceBio SEC series, which offer controlled pore size distributions and minimal non-specific interactions.

Mobile Phase Optimization typically involves aqueous buffer systems with carefully controlled ionic strength and pH [18] [20]. Phosphate buffers at pH 7.0 are commonly employed, providing good solubility for polyethylene glycol derivatives while maintaining protein compatibility for bioconjugate analysis. The addition of salt can help minimize ionic interactions with the stationary phase, though excessive ionic strength may affect protein conformation in bioconjugate applications.

Analytical Challenges specific to polyethylene glycol analysis in Size Exclusion Chromatography include potential interactions with silica-based stationary phases [18] [19] [20]. These interactions can manifest as peak tailing, reduced recovery, or altered retention behavior. Specialized columns with modified surface chemistries or alternative matrices may be necessary to achieve optimal performance.

Quantitative Applications of Size Exclusion Chromatography enable the determination of aggregation states, molecular weight distributions, and purity assessments [19] [20]. The technique is particularly valuable for characterizing polyethylene glycol-protein conjugates, where it can resolve monomeric conjugates from higher-order aggregates and unconjugated protein. Detection methods include ultraviolet absorption, refractive index, and multi-angle light scattering, each offering specific advantages for different applications.

Method Validation for Size Exclusion Chromatography requires attention to precision, accuracy, linearity, and robustness [20] [17]. Protein standards of known molecular weight are typically employed for column calibration, though the relationship between molecular weight and retention time may differ for polyethylene glycol derivatives due to their unique solution properties.

Thermal Analysis Methods

Differential Scanning Calorimetry

Differential Scanning Calorimetry provides comprehensive thermal characterization of Bis-PEG8-acid through the measurement of heat flow as a function of temperature [23] [24]. This technique reveals critical thermal transitions including melting, crystallization, and glass transition temperatures, along with associated enthalpic changes.

Thermal Transition Characterization for polyethylene glycol derivatives reveals molecular weight-dependent melting behavior [25] [26] [27]. For compounds in the molecular weight range of Bis-PEG8-acid, melting temperatures typically range from 50-65°C, with the exact value depending on molecular weight, purity, and thermal history. The melting endotherm provides information about crystalline content and thermal energy storage capacity.

Crystallization Behavior studied through Differential Scanning Calorimetry reveals the tendency of polyethylene glycol derivatives to form organized crystalline structures [25] [26] [27]. Crystallization temperatures typically occur in the 20-40°C range during cooling from the melt, with the exact temperature depending on cooling rate and molecular weight. The crystallization exotherm provides insights into nucleation kinetics and crystal growth mechanisms.

Glass Transition Analysis enables the determination of the glass transition temperature, typically observed in the -60 to -40°C range for polyethylene glycol derivatives [26] [27]. The glass transition manifests as a step change in heat capacity and provides information about molecular mobility and polymer flexibility. This parameter is particularly important for understanding low-temperature behavior and storage stability.

Thermal History Effects significantly influence Differential Scanning Calorimetry results for polyethylene glycol samples [26] [27]. Different cooling procedures, including flash cooling with liquid nitrogen versus slow cooling at room temperature, can result in different crystalline morphologies and multiple melting endotherms. These effects provide insights into polymorphism and crystallization mechanisms.

Quantitative Thermal Analysis enables the determination of crystallinity degrees through comparison of experimental fusion enthalpies with theoretical values for 100% crystalline material [25] [26]. Typical crystallinity values for polyethylene glycol derivatives range from 60-80%, depending on molecular weight and processing conditions.

Thermogravimetric Analysis

Thermogravimetric Analysis provides critical information about thermal stability and decomposition behavior through continuous monitoring of mass changes as a function of temperature [25] [28] [29]. This technique is essential for establishing processing temperature limits and predicting long-term stability.

Thermal Stability Assessment reveals that polyethylene glycol derivatives, including Bis-PEG8-acid, remain thermally stable up to temperatures of approximately 350-400°C [25] [28] [29]. The decomposition process typically occurs as a single-stage event, indicating a uniform degradation mechanism across the molecular structure. This high thermal stability makes the compound suitable for various processing and application conditions.

Decomposition Kinetics analysis through multi-heating rate experiments enables the determination of activation energies and prediction of material lifetimes [28] [30]. Typical activation energies for polyethylene glycol decomposition range from 150-250 kilojoules per mole, indicating relatively stable carbon-oxygen bonds in the polymer backbone. These kinetic parameters enable extrapolation to lower temperatures for long-term stability predictions.

Atmospheric Effects play a crucial role in thermogravimetric behavior [28] [29]. Experiments conducted under inert atmospheres (nitrogen) reveal purely thermal decomposition mechanisms, while oxidative atmospheres (air or oxygen) can lead to different degradation pathways and temperature profiles. The comparison of results under different atmospheres provides insights into oxidative stability and potential degradation mechanisms during storage or use.

Purity Assessment through Thermogravimetric Analysis enables the quantification of volatile impurities and residual solvents [28] [29]. Mass losses below 200°C typically indicate the presence of water or organic solvents, while the residual mass at high temperatures (>500°C) provides information about inorganic content. For high-purity Bis-PEG8-acid, residual masses should be less than 5%.

Method Optimization for polyethylene glycol analysis requires careful selection of sample size, heating rate, and atmospheric conditions [25] [30]. Sample masses in the 5-15 milligram range provide adequate sensitivity while avoiding thermal lag effects. Heating rates of 5-20°C per minute enable good resolution of thermal events while maintaining reasonable analysis times.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Aroua S, Schweizer WB, Yamakoshi Y. C60 pyrrolidine bis-carboxylic acid derivative as a versatile precursor for biocompatible fullerenes. Org Lett. 2014 Mar 21;16(6):1688-91. doi: 10.1021/ol500363r. Epub 2014 Mar 7. PubMed PMID: 24606113.

3: Kakkar D, Tiwari AK, Chuttani K, Khanna A, Datta A, Singh H, Mishra AK. Design, synthesis, and antimycobacterial property of PEG-bis(INH) conjugates. Chem Biol Drug Des. 2012 Aug;80(2):245-53. doi: 10.1111/j.1747-0285.2012.01394.x. Epub 2012 May 30. PubMed PMID: 22515497.